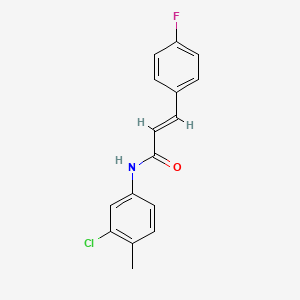
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across cell membranes, particularly in the lungs and digestive system. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases involving CFTR dysfunction.
作用機序
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide acts as a non-competitive inhibitor of CFTR by binding to a site on the channel protein that is distinct from the ATP-binding site. This binding prevents the opening of the CFTR channel, thereby reducing the transport of chloride ions and water across cell membranes. The exact mechanism of how this compound interacts with CFTR is still under investigation, but it is thought to involve conformational changes in the channel protein.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In epithelial cells, this compound inhibits chloride secretion and reduces the volume of fluid secreted by the cells. In airway smooth muscle cells, this compound reduces the contraction of the cells and inhibits the release of inflammatory mediators. In pancreatic cells, this compound reduces insulin secretion and impairs glucose tolerance. These effects highlight the importance of CFTR in regulating a wide range of physiological processes.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has several advantages as a research tool, including its high specificity for CFTR, its ability to inhibit CFTR activity in a reversible manner, and its ease of use in a variety of cell types and experimental systems. However, there are also some limitations to its use, such as its potential off-target effects on other ion channels or transporters, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide and its applications in medicine. Some possible areas of focus include:
1. Developing more potent and selective CFTR inhibitors based on the structure of this compound.
2. Investigating the potential therapeutic applications of CFTR inhibitors in cystic fibrosis and other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
3. Studying the role of CFTR in other physiological processes beyond salt and fluid transport, such as cell proliferation and differentiation.
4. Exploring the potential use of CFTR inhibitors in combination with other drugs or therapies to enhance their efficacy.
5. Developing new methods for delivering CFTR inhibitors to specific tissues or cells, such as using nanoparticles or gene therapy approaches.
Overall, this compound is a valuable research tool with many potential applications in medicine and biology. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in various disease contexts.
合成法
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide was first synthesized by a team of researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-(4-fluorophenyl)acrylic acid with N-(3-chloro-4-methylphenyl)ethanamide in the presence of a coupling reagent and a base. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has been widely used in scientific research to study the function and regulation of CFTR channels. It has been shown to selectively inhibit CFTR activity without affecting other ion channels or transporters. This specificity makes this compound a valuable tool for investigating the role of CFTR in various physiological processes, such as salt and fluid secretion in the lungs and digestive system.
特性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c1-11-2-8-14(10-15(11)17)19-16(20)9-5-12-3-6-13(18)7-4-12/h2-10H,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROHKMEQRKETR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
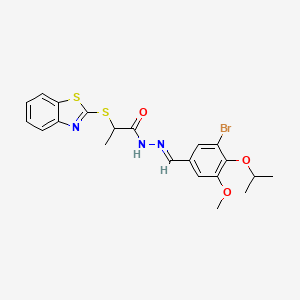

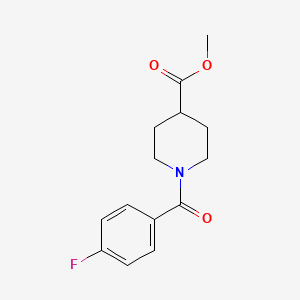
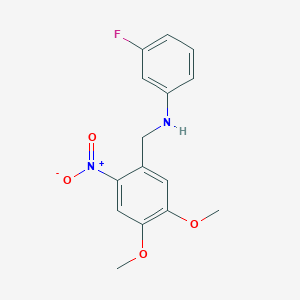
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)
![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)

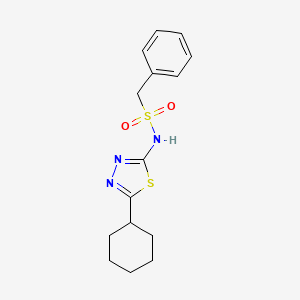
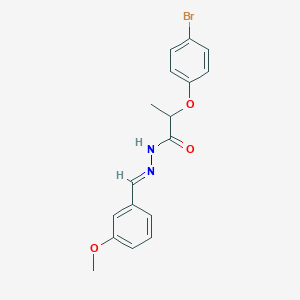

![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
